1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
Description
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a piperazine ring with a 3-methylbenzyl group and a 3-nitrophenylsulfonyl group, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-15-4-2-5-16(12-15)14-19-8-10-20(11-9-19)26(24,25)18-7-3-6-17(13-18)21(22)23/h2-7,12-13H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWKKQIJHAQLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 3-methylbenzyl and 3-nitrophenylsulfonyl groups. One common method involves the reaction of piperazine with 3-methylbenzyl chloride under basic conditions to form 1-(3-methylbenzyl)piperazine. This intermediate is then reacted with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 1-(3-methylbenzyl)-4-[(3-aminophenyl)sulfonyl]piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Hydrolysis: Breakdown products including 3-nitrophenylsulfonic acid and 1-(3-methylbenzyl)piperazine.
Scientific Research Applications
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the piperazine ring can interact with various biological receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with a different position of the nitro group.
1-(4-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine: Similar structure but with a different position of the methyl group.
1-(3-methylbenzyl)-4-[(3-chlorophenyl)sulfonyl]piperazine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both a methylbenzyl and a nitrophenylsulfonyl group on the piperazine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
